molecular formula C32H22O2 B14259883 3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] CAS No. 384807-29-8

3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]

Cat. No.: B14259883
CAS No.: 384807-29-8
M. Wt: 438.5 g/mol
InChI Key: FRJUSNJBEHTICZ-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] is a bis-chalcone compound characterized by the presence of two naphthyl groups and a phenylene bridge. Chalcones are a class of organic compounds with significant biological and chemical properties, often used as intermediates in the synthesis of various heterocyclic compounds.

Preparation Methods

The synthesis of 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 1-naphthaldehyde in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product, which is then purified by recrystallization.

Chemical Reactions Analysis

3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] undergoes various chemical reactions, including:

Scientific Research Applications

3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] involves its interaction with various molecular targets. The α,β-unsaturated ketone groups can react with nucleophiles, leading to the formation of adducts that can interfere with biological pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar compounds to 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] include:

These compounds share the bis-chalcone structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

384807-29-8

Molecular Formula

C32H22O2

Molecular Weight

438.5 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[4-(3-naphthalen-1-yl-3-oxoprop-1-enyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C32H22O2/c33-31(29-13-5-9-25-7-1-3-11-27(25)29)21-19-23-15-17-24(18-16-23)20-22-32(34)30-14-6-10-26-8-2-4-12-28(26)30/h1-22H

InChI Key

FRJUSNJBEHTICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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